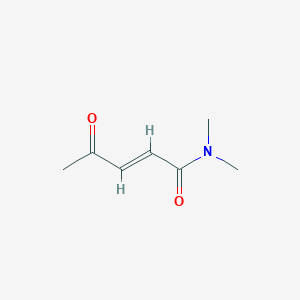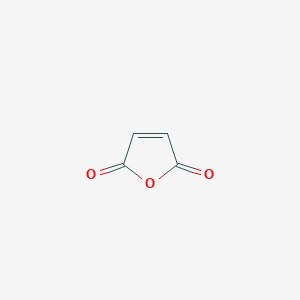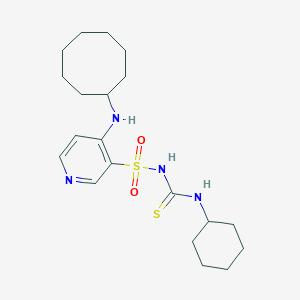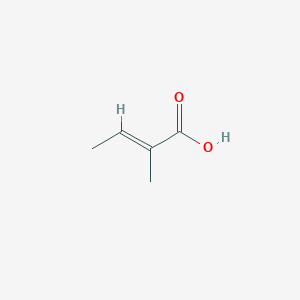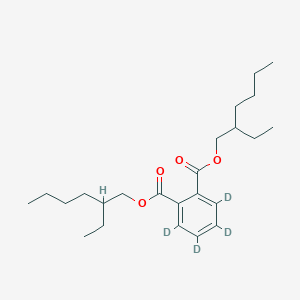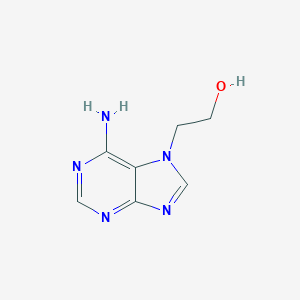
7-(2-Hydroxyethyl)adenine
Overview
Description
7-(2-Hydroxyethyl)adenine, also known as N6-(2-Hydroxyethyl)adenine, is a compound with the molecular formula C7H9N5O . It is used in the biomedical industry as a potent precursor in the synthesis of antiviral and antitumor drugs .
Synthesis Analysis
The synthesis of 7-(2-Hydroxyethyl)adenine involves complex chemical reactions. A study reports on the synthesis, molecular and crystal structures, thermal stability, spectral properties, and DFT calculations related to [Cu(tda)(9heade)(H2O)]·2H2O (1) [9heade: N9-(2-hydroxyethyl)adenine] .Molecular Structure Analysis
The molecular structure of 7-(2-Hydroxyethyl)adenine is characterized by its molecular formula C7H9N5O. It has an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(2-Hydroxyethyl)adenine include a density of 1.6±0.1 g/cm3, boiling point of 592.6±35.0 °C at 760 mmHg, and a flash point of 312.2±25.9 °C . It has 6 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
- Proton transfer occurs from H2tda to the basic groups of the coformers (9heade or 2,6-diaminopurine). The molecular formulas of the crystals are [(H9heade+) (Htda−)] and [(H2dap+)2 (tda2−)]·2H2O .
- 7-(2-Hydroxyethyl)adenine (HEA) has received attention due to its bioactivity. It is associated with antitumor, antioxidant, antidiabetic, radioprotective, antiviral, and immunomodulatory properties .
- In situ self-assembly of zinc/adenine coordinated complexes has been explored. These complexes involve mixing ZnCl2, adenine, and HEPES buffer. The resulting Zn/adenine complexes have potential applications in catalysis .
Supramolecular Chemistry and Crystal Formation
Bioactive Ingredients
Catalysis and Coordination Complexes
Safety and Hazards
properties
IUPAC Name |
2-(6-aminopurin-7-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKQMGJBJAMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452081 | |
| Record name | 7-(2-Hydroxyethyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Hydroxyethyl)adenine | |
CAS RN |
126595-74-2 | |
| Record name | 7-(2-Hydroxyethyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




